4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one
Description
This compound features a 1,2-dihydroisoquinolin-1-one core substituted with a 4-methylphenyl group at position 2 and a 1,2,4-oxadiazole ring at position 4. The oxadiazole moiety is further substituted with a 4-ethoxy-3-methoxyphenyl group. Its molecular formula is C₂₀H₁₇N₃O₄ (MW: 363.37 g/mol), with key structural elements including:
- 1,2,4-Oxadiazole ring: Known for metabolic stability and bioisosteric replacement of ester or amide groups.
- Dihydroisoquinolinone core: Imparts rigidity and may interact with biological targets via π-π stacking or hydrogen bonding .
Properties
IUPAC Name |
4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4/c1-4-33-23-14-11-18(15-24(23)32-3)25-28-26(34-29-25)22-16-30(19-12-9-17(2)10-13-19)27(31)21-8-6-5-7-20(21)22/h5-16H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUCZJQBLXLJQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with an appropriate carboxylic acid derivative. The isoquinolinone core can be constructed via a Pictet-Spengler reaction, which involves the condensation of an arylamine with an aldehyde followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive intermediates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxadiazole Moieties
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one ()
- Core: Phthalazinone (vs. dihydroisoquinolinone).
- Substituents : 3-(4-Methoxyphenyl)oxadiazole and phenyl groups.
- Key Differences: The phthalazinone core lacks the fused benzene ring of dihydroisoquinolinone, altering electronic properties. Lower molecular weight (396.41 g/mol vs. 363.37 g/mol) due to the absence of ethoxy and methyl groups.
- Biological Relevance: Phthalazinones are associated with kinase inhibition and anticancer activity, though specific data for this compound are unavailable .
1-(4-Ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine ()
Analogues with Heterocyclic Cores and Aryl Substituents
3-(2,4-Dichlorophenyl)-4-(4-methoxyphenyl)-1,2,4-triazole ()
- Core : 1,2,4-Triazole (vs. oxadiazole).
- Substituents : Dichlorophenyl and methoxyphenyl.
- Key Differences: Triazole rings are more polar than oxadiazoles, affecting pharmacokinetics.
- Biological Activity : Demonstrates antifungal (MIC: 2–8 µg/mL against Candida spp.) and antibiotic activity (IC₅₀: 10–25 µM) .
5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one (, Ref. 21)
- Core : Triazolone fused with oxadiazole.
- Substituents : Bromobenzyl and phenyloxadiazole.
- Key Differences :
- Bromine enhances halogen bonding, improving target affinity.
- Dual heterocyclic system (triazolone + oxadiazole) increases structural complexity.
- Biological Activity : Antimicrobial activity against S. aureus (MIC: 4 µg/mL) and E. coli (MIC: 8 µg/mL) .
Physicochemical Properties
| Property | Target Compound | Phthalazinone-oxadiazole () |
|---|---|---|
| Molecular Weight | 363.37 g/mol | 396.41 g/mol |
| H-Bond Acceptors | 6 | 6 |
| LogP (estimated) | ~3.2 | ~3.8 |
| Solubility (µg/mL) | <10 (aqueous) | <5 (aqueous) |
- Key Insight : The target compound’s lower molecular weight and balanced LogP suggest improved pharmacokinetics over bulkier analogues.
Biological Activity
The compound 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one is a novel synthetic organic molecule that belongs to the class of oxadiazole derivatives . This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy , antimicrobial action , and other therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by an oxadiazole ring fused with an isoquinolinone core . Its molecular formula is , and it possesses several functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 426.50 g/mol |
| LogP | 3.1945 |
| Hydrogen Bond Acceptors | 5 |
| Polar Surface Area | 62.54 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxadiazole moiety is known for its bioisosteric properties , allowing it to mimic other functional groups and modulate biological pathways effectively. The compound may exert its effects through:
- Inhibition of key enzymes involved in cancer cell proliferation.
- Modulation of receptor activity that influences cellular signaling pathways.
- Interaction with proteins associated with various diseases, including neurodegenerative disorders.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including the compound . The following mechanisms have been identified:
- Inhibition of Enzymes: The compound has shown inhibitory effects on enzymes such as histone deacetylase (HDAC) and telomerase , which are crucial for cancer cell survival and proliferation .
- Cytotoxic Effects: In vitro studies demonstrated that this compound exhibits cytotoxic activity against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells .
Antimicrobial Activity
The oxadiazole derivatives are recognized for their antimicrobial properties:
- Studies indicate that compounds containing the oxadiazole ring can exhibit significant antibacterial and antifungal activities . The mechanism often involves disrupting microbial cell wall synthesis or inhibiting vital metabolic pathways.
Case Studies
- Cytotoxicity Against Cancer Cell Lines
- Antimicrobial Efficacy
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
